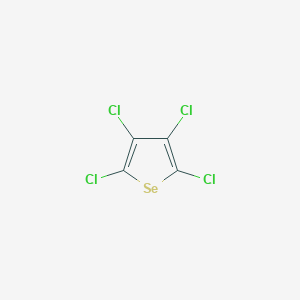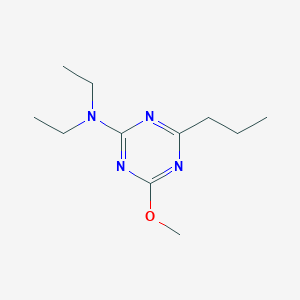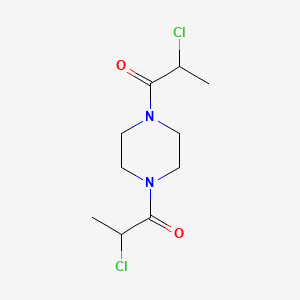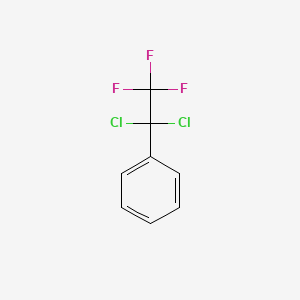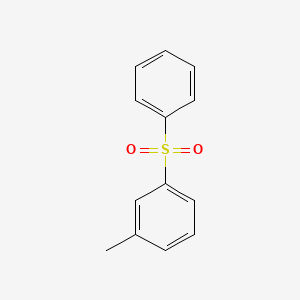
3-Methylphenyl phenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl phenyl sulfone, also known as methyl phenyl sulfone, is an organic compound with the molecular formula C13H12O2S. It is a sulfone derivative characterized by the presence of a sulfonyl group (SO2) bonded to a phenyl ring and a methyl-substituted phenyl ring. This compound is known for its stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylphenyl phenyl sulfone can be synthesized through several methods:
Oxidation of Sulfides: One common method involves the oxidation of corresponding sulfides using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: Another method includes the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This method involves the reaction of sulfinates with alkyl or aryl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylphenyl phenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the sulfone group can lead to the formation of sulfides or thiols.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfones with additional oxygen functionalities.
Reduction: Corresponding sulfides or thiols.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential use in drug development due to its stability and reactivity.
Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-Methylphenyl phenyl sulfone involves its interaction with various molecular targets and pathways:
Antifungal Activity: It disrupts the ergosterol biosynthesis pathway in fungi, leading to cell membrane dysfunction.
Antibacterial Activity: It interferes with bacterial cell wall synthesis and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl methyl sulfone
- Benzyl phenyl sulfone
- Diphenyl sulfone
Uniqueness
3-Methylphenyl phenyl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group enhances its reactivity in certain chemical reactions compared to other sulfones.
Eigenschaften
CAS-Nummer |
5402-35-7 |
|---|---|
Molekularformel |
C13H12O2S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-methylbenzene |
InChI |
InChI=1S/C13H12O2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
AIPARANMWZBSRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


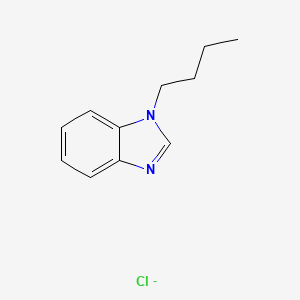
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)

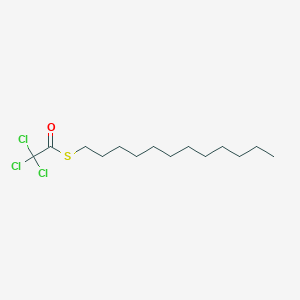
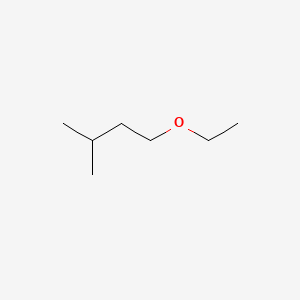
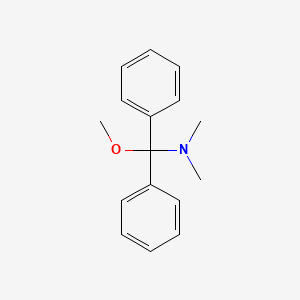
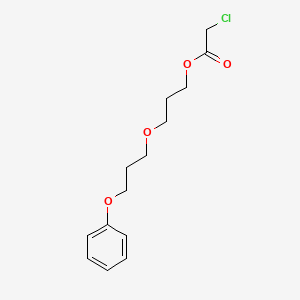
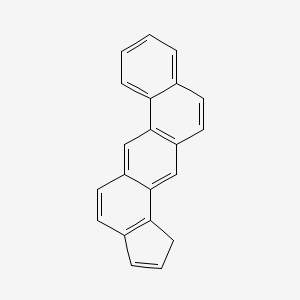
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
